2-Azido-4-(3-nitrophenyl)-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by the presence of an azido group and a nitrophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 247.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
The compound can be synthesized through various chemical methods, primarily involving the reaction of thiosemicarbazide derivatives with nitrobenzaldehydes. The azido group introduces significant reactivity, making this compound a valuable intermediate in organic synthesis.
2-Azido-4-(3-nitrophenyl)-1,3-thiazole is classified as an azide and a thiazole derivative. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their biological activities and utility in synthetic chemistry.
The synthesis of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole typically involves the following steps:
The structure of 2-Azido-4-(3-nitrophenyl)-1,3-thiazole can be represented as follows:
C1=CC=C(C(=C1)C2=CSC(=N2)N=[N+]=[N-])[N+](=O)[O-]
Property | Value |
---|---|
CAS Number | 62263-09-6 |
Molecular Weight | 247.24 g/mol |
InChI Key | QBEAFYSYAORCOD-UHFFFAOYSA-N |
The compound can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism by which 2-Azido-4-(3-nitrophenyl)-1,3-thiazole exerts its effects is largely influenced by its functional groups:
The compound exhibits notable chemical stability under standard laboratory conditions but requires careful handling due to the potential explosiveness of azides under certain conditions.
2-Azido-4-(3-nitrophenyl)-1,3-thiazole has several important applications in scientific research:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1